2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1E)-1-phenylpropylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is a complex organic compound with a unique structure that includes a nitro group, a phenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the alkylation of the aromatic ring with 2,4,4-trimethylpentan-2-yl groups. The phenoxy group is then introduced through a nucleophilic substitution reaction. Finally, the acetohydrazide moiety is added via a condensation reaction with an appropriate hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
Scientific Research Applications
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy and acetohydrazide moieties can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-nitro-2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)benzene: Shares a similar nitro and phenoxy structure but lacks the acetohydrazide moiety.
2-[4-(2,4,4-trimethyl-2-pentanyl)phenoxy]ethanol: Contains a similar phenoxy group but has different functional groups attached.
Uniqueness
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its combination of a nitro group, a phenoxy group, and an acetohydrazide moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-1-phenylpropylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-7-20(18-11-9-8-10-12-18)26-27-23(29)16-32-22-14-13-19(15-21(22)28(30)31)25(5,6)17-24(2,3)4/h8-15H,7,16-17H2,1-6H3,(H,27,29)/b26-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDDECLFDKPFE-LHLOQNFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)COC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)COC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)[N+](=O)[O-])/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.